Cas no 1373350-56-1 (5-Bromo-1-(2-fluorophenyl)-2-pentanone)

5-Bromo-1-(2-fluorophenyl)-2-pentanone 化学的及び物理的性質
名前と識別子
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- 5-Bromo-1-(2-fluorophenyl)-2-pentanone
- 5-bromo-1-(2-fluorophenyl)-pentan-2-one
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- インチ: 1S/C11H12BrFO/c12-7-3-5-10(14)8-9-4-1-2-6-11(9)13/h1-2,4,6H,3,5,7-8H2
- InChIKey: JWOWGWXSDRIJDF-UHFFFAOYSA-N
- ほほえんだ: BrCCCC(CC1C=CC=CC=1F)=O
計算された属性
- せいみつぶんしりょう: 258.006
- どういたいしつりょう: 258.006
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 184
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1
- 疎水性パラメータ計算基準値(XlogP): 2.9
5-Bromo-1-(2-fluorophenyl)-2-pentanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B687730-1g |
5-Bromo-1-(2-fluorophenyl)-2-pentanone |
1373350-56-1 | 1g |
$ 1501.00 | 2023-09-08 | ||
TRC | B687730-1000mg |
5-Bromo-1-(2-fluorophenyl)-2-pentanone |
1373350-56-1 | 1g |
$ 1499.00 | 2023-04-18 | ||
TRC | B687730-100mg |
5-Bromo-1-(2-fluorophenyl)-2-pentanone |
1373350-56-1 | 100mg |
$ 190.00 | 2023-09-08 |
5-Bromo-1-(2-fluorophenyl)-2-pentanone 関連文献
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
-
Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
7. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
5-Bromo-1-(2-fluorophenyl)-2-pentanoneに関する追加情報
Introduction to 5-Bromo-1-(2-fluorophenyl)-2-pentanone (CAS No. 1373350-56-1) and Its Applications in Modern Chemical Research
The compound 5-Bromo-1-(2-fluorophenyl)-2-pentanone (CAS No. 1373350-56-1) represents a significant advancement in the realm of organic synthesis and pharmaceutical chemistry. As a key intermediate, this molecule has garnered considerable attention due to its versatile structural framework, which facilitates a wide array of chemical transformations. The presence of both bromine and fluorine substituents enhances its reactivity, making it an invaluable building block for the development of novel bioactive molecules.
In recent years, the pharmaceutical industry has witnessed a surge in the demand for sophisticated intermediates that can be seamlessly integrated into drug discovery pipelines. 5-Bromo-1-(2-fluorophenyl)-2-pentanone stands out as a compound that meets these criteria, offering researchers a platform for constructing complex scaffolds with high precision. The bromine atom at the fifth position and the fluorophenyl group at the first position provide distinct handles for further functionalization, enabling the synthesis of heterocyclic compounds, protease inhibitors, and other pharmacologically relevant molecules.
One of the most compelling aspects of 5-Bromo-1-(2-fluorophenyl)-2-pentanone is its role in the synthesis of fluorinated derivatives, which are increasingly recognized for their enhanced metabolic stability and improved bioavailability. Fluorine atoms are well-documented in medicinal chemistry for their ability to modulate pharmacokinetic properties, and the incorporation of such moieties into drug candidates often leads to more effective therapeutic outcomes. The compound’s structure allows for facile introduction of fluorine at various positions, making it a cornerstone in the design of next-generation pharmaceuticals.
Recent studies have highlighted the utility of 5-Bromo-1-(2-fluorophenyl)-2-pentanone in the development of kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer therapy. The bromine substituent serves as an excellent site for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing biaryl motifs prevalent in many oncology drugs. Additionally, the fluorophenyl group can be leveraged to fine-tune binding interactions with biological targets, enhancing both potency and selectivity.
The compound’s versatility is further underscored by its application in material science and agrochemical research. For instance, fluorinated ketones like 5-Bromo-1-(2-fluorophenyl)-2-pentanone have been explored as precursors to liquid crystals and organic semiconductors due to their ability to form stable π-stacking interactions. In agrochemistry, such intermediates are employed in the synthesis of novel pesticides that exhibit improved environmental compatibility while maintaining high efficacy against pests.
From a synthetic chemistry perspective, 5-Bromo-1-(2-fluorophenyl)-2-pentanone exemplifies the importance of strategic functional group placement. The combination of bromine and fluorine provides multiple pathways for elaboration, allowing chemists to access a diverse array of derivatives through palladium-catalyzed reactions, nucleophilic substitutions, or metal-mediated cyclizations. This flexibility has made it a preferred choice for academic and industrial laboratories alike.
The growing interest in 5-Bromo-1-(2-fluorophenyl)-2-pentanone is also reflected in its increasing production scale and commercial availability. Manufacturers have optimized synthetic routes to ensure high yields and purity standards, catering to the needs of researchers who require reliable sources for their investigations. This accessibility underscores its significance as a commercial chemical entity within the broader chemical industry.
In conclusion,5-Bromo-1-(2-fluorophenyl)-2-pentanone (CAS No. 1373350-56-1) is a multifaceted compound with far-reaching applications across multiple domains of chemical research. Its unique structural features make it an indispensable tool for drug discovery, material science, and agrochemical innovation. As our understanding of molecular interactions continues to evolve,5-Bromo-1-(2-fluorophenyl)-2-pentanone will undoubtedly remain at the forefront of synthetic endeavors, driving progress toward new scientific frontiers.
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